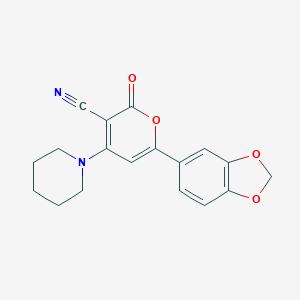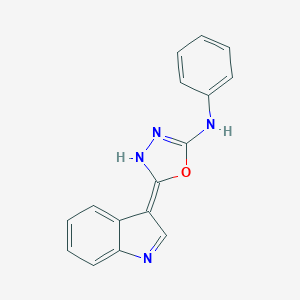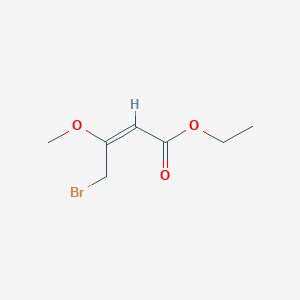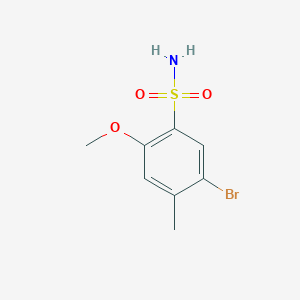
Vindolicine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vindolicine is a natural alkaloid compound that is primarily found in the leaves of the Madagascar periwinkle plant (Catharanthus roseus). This compound has been extensively studied due to its potential use in cancer treatment. The purpose of
Mecanismo De Acción
Vindolicine works by binding to the beta-tubulin subunit of microtubules, preventing them from polymerizing and forming the mitotic spindle. This results in the disruption of cell division and ultimately leads to the death of cancer cells. Vindolicine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Vindolicine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Vindolicine has also been shown to have anti-inflammatory and immunomodulatory effects, which may make it useful in the treatment of other diseases such as autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of vindolicine is that it has been extensively studied and has a well-established mechanism of action. This makes it a promising candidate for further research and development. However, one of the limitations of vindolicine is that it can be difficult to synthesize in large quantities, which may limit its use in clinical trials and commercial production.
Direcciones Futuras
There are many potential future directions for research on vindolicine. One area of interest is the development of more efficient synthesis methods to produce larger quantities of the compound. Another area of interest is the development of new formulations and delivery methods to improve the efficacy and safety of vindolicine in cancer treatment. Additionally, there is potential for research on the use of vindolicine in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion
In conclusion, vindolicine is a promising natural alkaloid compound that has potential use in cancer treatment. Its well-established mechanism of action and anti-cancer properties make it a promising candidate for further research and development. While there are limitations to its use in lab experiments, there are many potential future directions for research on vindolicine. Overall, vindolicine represents a promising avenue for the development of new cancer treatments and the treatment of other diseases.
Métodos De Síntesis
Vindolicine can be synthesized through a variety of methods, including chemical synthesis, semisynthesis, and biosynthesis. The chemical synthesis of vindolicine involves the use of various reagents and solvents to create the compound in a laboratory setting. Semisynthesis involves the modification of natural compounds extracted from the Madagascar periwinkle plant to create vindolicine. Biosynthesis involves the use of genetically modified organisms to produce vindolicine in a more efficient and cost-effective manner.
Aplicaciones Científicas De Investigación
Vindolicine has been extensively studied for its potential use in cancer treatment. It has been shown to have cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer. Vindolicine works by inhibiting the formation of microtubules, which are essential for the division and growth of cancer cells. This makes vindolicine a promising candidate for chemotherapy treatment.
Propiedades
Número CAS |
1362-14-7 |
|---|---|
Nombre del producto |
Vindolicine |
Fórmula molecular |
C7H3ClF3NO4S |
Peso molecular |
925.1 g/mol |
Nombre IUPAC |
methyl 11-acetyloxy-4-[(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraen-4-yl)methyl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C51H64N4O12/c1-11-46-15-13-19-54-21-17-48(38(46)54)32-24-30(36(62-7)26-34(32)52(5)40(48)50(60,44(58)64-9)42(46)66-28(3)56)23-31-25-33-35(27-37(31)63-8)53(6)41-49(33)18-22-55-20-14-16-47(12-2,39(49)55)43(67-29(4)57)51(41,61)45(59)65-10/h13-16,24-27,38-43,60-61H,11-12,17-23H2,1-10H3 |
Clave InChI |
GTYHMLPTHUKXMG-UHFFFAOYSA-N |
SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=C(C(=C5)OC)CC6=CC7=C(C=C6OC)N(C8C79CCN1C9C(C=CC1)(C(C8(C(=O)OC)O)OC(=O)C)CC)C)C |
SMILES canónico |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=C(C(=C5)OC)CC6=CC7=C(C=C6OC)N(C8C79CCN1C9C(C=CC1)(C(C8(C(=O)OC)O)OC(=O)C)CC)C)C |
Sinónimos |
vindolicine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




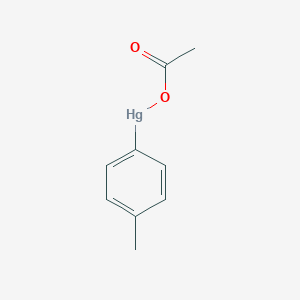
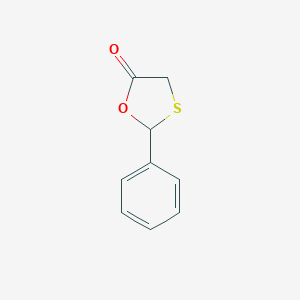
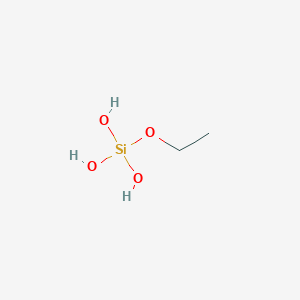

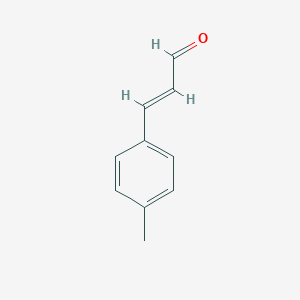
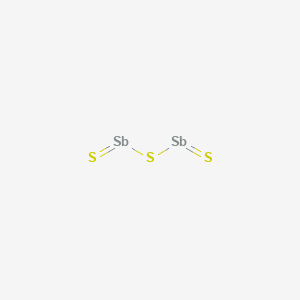
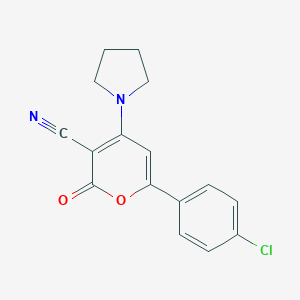
![2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile](/img/structure/B224274.png)
